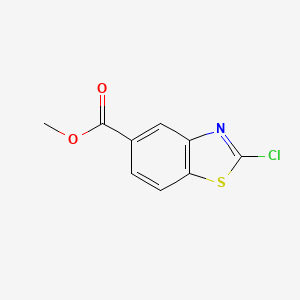

Methyl 2-chloro-1,3-benzothiazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-chloro-1,3-benzothiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S/c1-13-8(12)5-2-3-7-6(4-5)11-9(10)14-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYLOHEPCHOXXGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90225-03-9 | |

| Record name | methyl 2-chloro-1,3-benzothiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-chloro-1,3-benzothiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-chloro-1,3-benzothiazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes established chemical principles with practical insights to offer a thorough resource on its synthesis, characterization, and potential applications.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazoles are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a thiazole ring.[1][2] This structural motif is a cornerstone in the development of pharmacologically active agents due to its ability to engage in various biological interactions.[3][4] Derivatives of benzothiazole are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[5][6][7] The 2-chloro-substituted benzothiazoles are particularly valuable as synthetic intermediates. The chlorine atom at the C2 position acts as an effective leaving group, facilitating nucleophilic substitution reactions and allowing for the introduction of diverse functional groups to build molecular complexity.[8] This reactivity makes them key building blocks in the synthesis of novel therapeutic agents and functional materials.[9]

Chemical Identity and Structure

IUPAC Name and Structural Elucidation

The formal IUPAC name for the compound is This compound . The numbering of the benzothiazole ring system begins at the sulfur atom and proceeds around the heterocyclic ring before continuing to the fused benzene ring.

-

1,3-benzothiazole : The core bicyclic heteroaromatic structure.

-

2-chloro : A chlorine atom is substituted at the second position of the thiazole ring.

-

5-carboxylate : An ester functional group is attached to the fifth position of the benzene ring.

-

Methyl : The ester is a methyl ester.

Chemical Structure:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical transformations for analogous structures.

Step 1: Synthesis of Methyl 2-mercapto-1,3-benzothiazole-5-carboxylate

-

Reaction Setup : To a stirred solution of methyl 3-amino-4-mercaptobenzoate (1.0 eq) in ethanol, add a solution of potassium hydroxide (1.1 eq) in water.

-

Addition of Carbon Disulfide : Cool the mixture to 0-5 °C in an ice bath. Add carbon disulfide (1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation : Upon completion, cool the reaction mixture and pour it into ice-cold water. Acidify with dilute hydrochloric acid to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield methyl 2-mercapto-1,3-benzothiazole-5-carboxylate.

Step 2: Synthesis of this compound

-

Reaction Setup : Suspend the methyl 2-mercapto-1,3-benzothiazole-5-carboxylate (1.0 eq) from Step 1 in a suitable inert solvent such as dichloromethane or toluene.

-

Chlorination : Add sulfuryl chloride (SO₂Cl₂) (2.0-3.0 eq) dropwise to the suspension at room temperature. [8]Alternatively, phosphorus pentachloride (PCl₅) can be used. The reaction is typically exothermic.

-

Reaction Progression : Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours, or until the starting material is consumed as indicated by TLC.

-

Work-up and Purification : Carefully quench the reaction mixture by pouring it onto crushed ice. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Spectroscopic and Analytical Characterization

The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. The expected data is as follows:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the benzene ring will appear as doublets and doublets of doublets in the range of δ 7.5-8.5 ppm. The methyl ester protons will be a singlet at approximately δ 3.9 ppm. |

| ¹³C NMR | Aromatic carbons will resonate in the δ 120-155 ppm region. The carbonyl carbon of the ester will be around δ 165 ppm. The carbon at the 2-position of the benzothiazole ring (C-Cl) will be in the range of δ 150-160 ppm. The methyl ester carbon will appear around δ 52 ppm. [10] |

| IR Spectroscopy | Characteristic peaks will include C=O stretching of the ester at ~1720 cm⁻¹, C=N stretching of the thiazole ring around 1600 cm⁻¹, and C-Cl stretching in the 700-800 cm⁻¹ region. Aromatic C-H stretching will be observed above 3000 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) will be observed, along with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). |

Reactivity and Potential Applications

Chemical Reactivity

The primary site of reactivity for this compound is the C2 position. The chloro substituent is a good leaving group, making the compound susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of nucleophiles, including amines, thiols, and alkoxides, to generate a library of 2-substituted benzothiazole derivatives. [5]

Caption: Nucleophilic substitution at the C2 position of the benzothiazole ring.

Applications in Drug Discovery and Development

The benzothiazole nucleus is a privileged scaffold in medicinal chemistry. [4][11]The ability to readily functionalize the 2-position of this compound makes it an attractive starting material for the synthesis of compounds with potential therapeutic applications, including:

-

Anticancer Agents : Many benzothiazole derivatives have demonstrated potent anticancer activity by targeting various cellular pathways. [12]* Antimicrobial Agents : The scaffold is present in numerous compounds with antibacterial and antifungal properties. [3]* Kinase Inhibitors : The planar nature of the benzothiazole ring system is well-suited for insertion into the ATP-binding pockets of kinases. [12]* Neuroprotective Agents : Certain benzothiazole derivatives have shown promise in the context of neurodegenerative diseases. [6]

Safety and Handling

Based on the hazard information for the closely related methyl 2-chloro-1,3-benzothiazole-6-carboxylate, the target compound should be handled with care. [13]

-

Hazard Statements : Likely to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. [13]* Precautionary Measures :

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of the 2-chloro substituent provide a versatile platform for the development of novel compounds with diverse applications. This guide has outlined its chemical properties, a robust synthetic protocol, and its potential utility, providing a solid foundation for researchers and developers working with this important class of molecules.

References

-

Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. (n.d.). Thiruvalluvar University. Retrieved from [Link]

- Moon, N. S. (1949). Preparation of 2-chlorobenzothiazole. U.S. Patent No. 2,469,697. Washington, DC: U.S. Patent and Trademark Office.

-

Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. (n.d.). Elibrary. Retrieved from [Link]

-

Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. Retrieved from [Link]

-

An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024, September 5). ResearchGate. Retrieved from [Link]

-

A simple and efficient synthesis of 2-substituted benzothiazoles catalyzed by H2O2/HCl. (2025, August 7). Springer. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzothiazole. PubChem Compound Database. Retrieved from [Link]

- Process for the preparation of 2-substituted benzothiazoles. (n.d.). Google Patents.

-

(a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3)... (n.d.). ResearchGate. Retrieved from [Link]

-

Newly Synthesized Benzothiazole Derived Ligand and its Co(III) and Ru(III) Complexes as Biological Potent Molecules. (2021, December 2). MDPI. Retrieved from [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024, January 30). MDPI. Retrieved from [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

Substituted benzothiazoles: synthesis and medicinal characteristics. (n.d.). De Gruyter. Retrieved from [Link]

-

A Review on Recent Development and biological applications of benzothiazole derivatives. (n.d.). Progress in Chemical and Biochemical Research. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-chloro-1,3-benzothiazole-6-carboxylate. PubChem Compound Database. Retrieved from [Link]

-

Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024, March 3). ResearchGate. Retrieved from [Link]

Sources

- 1. Benzothiazole - Wikipedia [en.wikipedia.org]

- 2. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. jchemrev.com [jchemrev.com]

- 8. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]

- 9. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Methyl 2-chloro-1,3-benzothiazole-6-carboxylate | C9H6ClNO2S | CID 46911879 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-chloro-1,3-benzothiazole-5-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzothiazole motif, a bicyclic system composed of fused benzene and thiazole rings, is a cornerstone in the field of medicinal chemistry. Its rigid structure and ability to participate in various non-covalent interactions have rendered it a "privileged scaffold," capable of binding to a diverse array of biological targets.[1][2] Derivatives of benzothiazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3] The strategic functionalization of the benzothiazole core allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it a highly sought-after building block in the design of novel therapeutics.[4]

This technical guide focuses on a specific, yet highly valuable derivative: Methyl 2-chloro-1,3-benzothiazole-5-carboxylate . The introduction of a chloro group at the 2-position provides a reactive handle for further molecular elaboration through nucleophilic substitution reactions, while the methyl carboxylate at the 5-position offers a site for modification or can influence the overall electronic and solubility properties of the molecule. This unique combination of functional groups makes it a versatile intermediate for the synthesis of complex molecular architectures aimed at various therapeutic targets.

This document will provide a comprehensive overview of the known physical and chemical properties of this compound, a detailed exploration of its synthesis and reactivity, and a discussion of its potential applications in the realm of drug discovery and development.

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on data from chemical suppliers and the known properties of its isomers and related benzothiazole derivatives, we can compile a summary of its key physicochemical characteristics.

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₆ClNO₂S | [5] |

| Molecular Weight | 227.67 g/mol | [5] |

| CAS Number | 90225-03-9 | [5][6] |

| Appearance | Likely a white to off-white or pale yellow solid | Inferred from related compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and DMSO. Poorly soluble in water. | Inferred from structural analogues |

| pKa | Not available | - |

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the electrophilic nature of the C2 carbon and the potential for reactions involving the ester functionality.

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The chlorine atom at the 2-position of the benzothiazole ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is due to the electron-withdrawing nature of the adjacent nitrogen atom and the overall electronic properties of the heterocyclic ring system, which stabilize the intermediate Meisenheimer complex formed during the reaction.[7][8]

A wide range of nucleophiles can displace the chloride, providing a facile route to a diverse library of 2-substituted benzothiazoles. Common nucleophiles include:

-

Amines (R-NH₂): Reaction with primary and secondary amines yields 2-aminobenzothiazole derivatives, a class of compounds with significant biological activity.[1]

-

Thiols (R-SH): Thiolates are excellent nucleophiles for this transformation, leading to the formation of 2-thioether-substituted benzothiazoles.

-

Alkoxides (R-O⁻): Alkoxides can be used to introduce 2-alkoxy functionalities.

The general mechanism for the SNAr reaction is a two-step addition-elimination process.

Caption: Generalized workflow for the SNAr reaction at the C2 position.

Reactions of the Ester Group

The methyl ester at the 5-position can undergo typical ester transformations, such as:

-

Hydrolysis: Treatment with acid or base will hydrolyze the ester to the corresponding carboxylic acid, 2-chloro-1,3-benzothiazole-5-carboxylic acid. This carboxylic acid can then be coupled with amines to form amides or be used in other functional group transformations.

-

Amidation: Direct reaction with amines, often at elevated temperatures, can form the corresponding amide.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (2-chloro-1,3-benzothiazol-5-yl)methanol.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a multi-step sequence starting from a readily available substituted aniline. The key transformation is a Sandmeyer-type reaction to introduce the chloro group at the 2-position.[9][10]

Caption: Proposed synthetic pathway to the target compound.

Experimental Protocol: Synthesis of this compound

The following is a representative, field-proven protocol based on established chemical principles for the synthesis of 2-chlorobenzothiazoles from their 2-amino precursors.[9][11][12]

Step 1: Synthesis of Methyl 2-amino-1,3-benzothiazole-5-carboxylate

This intermediate can be prepared through various established methods for benzothiazole synthesis, often involving the cyclization of a substituted o-aminothiophenol.[2][3] For the purpose of this protocol, we will assume this starting material is available.

Step 2: Diazotization and Sandmeyer Reaction

-

Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend Methyl 2-amino-1,3-benzothiazole-5-carboxylate (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Diazotization: A solution of sodium nitrite (1.1 eq.) in water is added dropwise to the suspension while maintaining the temperature between 0 and 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature. The completion of diazotization can be monitored by testing for the absence of the starting amine (e.g., by TLC) and the presence of nitrous acid (starch-iodide paper).[13]

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid is prepared and cooled to 0-5 °C. The cold diazonium salt solution is then added portion-wise to the copper(I) chloride solution, with vigorous stirring. The evolution of nitrogen gas should be observed.[9]

-

Reaction Completion and Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt. The mixture is then cooled, and the product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Applications in Drug Discovery and Development

As a versatile chemical intermediate, this compound is a valuable starting material for the synthesis of a wide range of biologically active molecules. The 2-substituted benzothiazole scaffold, accessible from this intermediate, is present in numerous compounds investigated for various therapeutic indications.

-

Anticancer Agents: Many 2-aminobenzothiazole derivatives have shown potent anticancer activity by targeting various kinases and other cellular pathways.[1][14] The ability to introduce diverse amine functionalities at the 2-position allows for the exploration of structure-activity relationships in the development of novel oncology drugs.

-

Antimicrobial Agents: The benzothiazole nucleus is a common feature in compounds with antibacterial and antifungal properties.[8]

-

Neurodegenerative Diseases: Certain benzothiazole derivatives have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease.

The reactivity of the 2-chloro position combined with the ester functionality provides a dual handle for creating libraries of compounds for high-throughput screening in drug discovery campaigns.

Safety Information

-

Hazard Statements (Predicted): May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Wash hands thoroughly after handling.

-

It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

References

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

- Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. (n.d.). Google Patents.

-

Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Sandmeyer reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. (2019). PubMed. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). (n.d.). ResearchGate. Retrieved from [Link]

-

Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. (n.d.). MDPI. Retrieved from [Link]

-

Diazotization reaction with mechanism| Diazonium salt class12 Haloalkane Haloarenes class12. (2023). YouTube. Retrieved from [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of some new 5- substituted of 2-aminothiazoles via halogenations/nucleophilic substitution protocol. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Diazotization of Amines. (2019). Chemistry LibreTexts. Retrieved from [Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. Retrieved from [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). PubMed Central. Retrieved from [Link]

-

Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (n.d.). PubMed. Retrieved from [Link]

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. (n.d.). ResearchGate. Retrieved from [Link]

-

Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

- Process for the preparation of 2-methylthiazole-5-carboxylates. (n.d.). Google Patents.

-

Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

- 6. 90225-03-9・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. Diazotisation [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Methyl 2-chloro-1,3-benzothiazole-5-carboxylate

CAS Number: 90225-03-9

Introduction: The Strategic Importance of the Benzothiazole Scaffold

The benzothiazole motif, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in the field of medicinal chemistry.[1] Its rigid structure and ability to engage in various non-covalent interactions have made it a "privileged scaffold" in drug discovery.[2] Derivatives of benzothiazole exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] This guide focuses on a specific, strategically functionalized derivative: Methyl 2-chloro-1,3-benzothiazole-5-carboxylate. The presence of a chloro group at the 2-position provides a reactive handle for further chemical modifications, while the methyl carboxylate at the 5-position allows for modulation of solubility and serves as a potential interaction point with biological targets. This unique combination of functional groups makes it a valuable intermediate for the synthesis of novel therapeutic agents.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in synthetic and medicinal chemistry. These properties influence its reactivity, solubility, and pharmacokinetic profile.

| Property | Value | Reference |

| CAS Number | 90225-03-9 | [2] |

| Molecular Formula | C₉H₆ClNO₂S | [2] |

| Molecular Weight | 227.67 g/mol | [2] |

| Appearance | Likely a crystalline solid | Inferred |

| Purity | Typically ≥97% | [2] |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. This involves the initial construction of the 2-aminobenzothiazole core, followed by a Sandmeyer reaction to introduce the chloro group at the 2-position. This approach is logical as the starting materials for the precursor are commercially available or readily synthesized, and the subsequent chlorination is a well-established and reliable transformation.[4]

Step 1: Synthesis of Methyl 2-amino-1,3-benzothiazole-5-carboxylate

The foundational step is the formation of the benzothiazole ring system. This is typically achieved through the cyclization of an ortho-aminothiophenol derivative. In this case, the key starting material is methyl 4-amino-3-mercaptobenzoate.

Experimental Protocol:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-amino-3-mercaptobenzoate (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Cyanogen Bromide: To the stirred solution, add cyanogen bromide (CNBr) (1.1 equivalents) portion-wise at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to reflux to drive the cyclization. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure Methyl 2-amino-1,3-benzothiazole-5-carboxylate.

Causality of Experimental Choices:

-

Solvent: Ethanol or methanol are chosen for their ability to dissolve the reactants and for their relatively high boiling points, which allow for heating if necessary to facilitate the reaction.

-

Cyanogen Bromide: CNBr serves as the source of the C2 carbon and the amino group in the newly formed thiazole ring. The electrophilic carbon of CNBr is attacked by the thiol group, and the nitrogen is incorporated to form the 2-amino functionality.

Caption: The Sandmeyer reaction pathway to the final product.

Applications in Drug Discovery and Development

While specific biological data for this compound is not extensively published, its structural features strongly suggest its utility as a key intermediate in the synthesis of potent therapeutic agents, particularly in the realm of oncology. The benzothiazole scaffold is a known pharmacophore in numerous anticancer agents, often acting as a kinase inhibitor. [5][6]

Potential as a Precursor for Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. [7]The 2-chlorobenzothiazole moiety is a versatile electrophilic site. The chlorine atom can be readily displaced by nucleophiles, such as amines, allowing for the introduction of various side chains. This is a common strategy in the design of kinase inhibitors, where these side chains are tailored to interact with specific amino acid residues in the ATP-binding pocket of the target kinase.

Hypothetical Signaling Pathway Inhibition:

Many kinase inhibitors function by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrate proteins and disrupting the signaling cascade that promotes cell proliferation and survival. Derivatives synthesized from this compound could potentially target a range of kinases implicated in cancer, such as tyrosine kinases (e.g., EGFR, VEGFR) or serine/threonine kinases (e.g., BRAF, MEK). [5][8]

Caption: Potential mechanism of action for derivatives.

Conclusion

This compound is a strategically important molecule for researchers in drug discovery. Its synthesis is achievable through a reliable and well-understood chemical pathway. The true value of this compound lies in its potential as a versatile building block for the creation of libraries of novel compounds, particularly those targeting protein kinases. The combination of the reactive 2-chloro position and the modulating 5-carboxylate group provides a powerful platform for the rational design of next-generation therapeutic agents. Further investigation into the biological activities of derivatives of this compound is highly warranted and promises to yield valuable insights in the ongoing quest for more effective treatments for cancer and other diseases.

References

-

ResearchGate. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Available at: [Link]

-

Taylor & Francis Online. (2021). Benzothiazole derivatives as anticancer agents. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Available at: [Link]

-

MDPI. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Available at: [Link]

-

National Center for Biotechnology Information. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Available at: [Link]

-

National Center for Biotechnology Information. (2015). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Available at: [Link]

-

JOCPR. (2015). Benzothiazole: Unique and versatile scaffold. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Deaminative chlorination of aminoheterocycles. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 4-amino-3-mercaptobenzoic acid hydrochloride. Reagents and conditions. Available at: [Link]

-

MySkinRecipes. (n.d.). 4-AMINO-3-MERCAPTOBENZOIC ACID. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Available at: [Link]

-

Crimson Publishers. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction. Available at: [Link]

-

PubMed. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Available at: [Link]

-

PubMed. (2009). Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Available at: [Link]

-

ResearchGate. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Available at: [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available at: [Link]

-

National Center for Biotechnology Information. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

-

Organic Chemistry Portal. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Available at: [Link]

-

National Center for Biotechnology Information. (2008). Methyl 4-amino-3-methylbenzoate. Available at: [Link]

-

National Center for Biotechnology Information. (2010). Methyl 3-amino-4-butanamido-5-methylbenzoate. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Available at: [Link]

-

ResearchGate. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. pharmacyjournal.in [pharmacyjournal.in]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Hazards of Methyl 2-chloro-1,3-benzothiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Forward

The landscape of pharmaceutical research and development is one of constant innovation, driven by the synthesis of novel chemical entities. Among these, heterocyclic compounds, and specifically benzothiazole derivatives, represent a cornerstone of medicinal chemistry, offering a versatile scaffold for the design of new therapeutic agents.[1][2] Methyl 2-chloro-1,3-benzothiazole-5-carboxylate is one such compound, a reactive intermediate with significant potential in the synthesis of a new generation of bioactive molecules. However, with great potential comes the inherent responsibility of ensuring the safety of the researchers who handle these compounds. This guide is intended to provide a comprehensive overview of the known and anticipated hazards associated with this compound, offering a framework for its safe handling, use, and disposal. It is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed decisions and foster a culture of safety in the laboratory.

Physicochemical and Hazard Profile

GHS Hazard Classification (Inferred)

Based on the GHS classification of its positional isomer, Methyl 2-chloro-1,3-benzothiazole-6-carboxylate, the following hazards are anticipated[3]:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

A warning pictogram is associated with these hazards.[3]

Toxicological Profile (Inferred)

The broader class of benzothiazole derivatives has been reported to exhibit a range of toxicological effects, including dermal sensitization and respiratory tract irritation.[4] Some benzothiazole derivatives have been investigated for their potential as carcinogens, mutagens, and endocrine disruptors.[4] Given these precedents, it is prudent to handle this compound with a high degree of caution, assuming it may possess similar toxicological properties until specific data becomes available.

Reactivity and Stability

Chemical Reactivity

The primary site of reactivity on this compound is the chlorine atom at the 2-position of the benzothiazole ring. This position is activated towards nucleophilic substitution due to the electron-withdrawing nature of the adjacent nitrogen atom in the thiazole ring.[5] This makes the compound a valuable synthetic intermediate, readily reacting with a variety of nucleophiles such as amines, thiols, and alkoxides to form 2-substituted benzothiazole derivatives.[5]

Experimental Workflow: Nucleophilic Aromatic Substitution

Caption: General workflow for nucleophilic substitution reactions.

Thermal Stability and Decomposition

The thermal stability of benzothiazole derivatives can vary significantly based on their substituents.[6] While specific data for this compound is unavailable, it is reasonable to assume that, like many chlorinated organic compounds, it will decompose at elevated temperatures. Thermal decomposition may release toxic and corrosive gases, including hydrogen chloride, nitrogen oxides, and sulfur oxides. Therefore, heating of this compound should be conducted with caution in a well-ventilated fume hood.

Safe Handling and Personal Protective Equipment (PPE)

Given the inferred hazards, stringent adherence to safety protocols is paramount when handling this compound.

Engineering Controls

-

Fume Hood: All manipulations of the solid compound and its solutions must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Gloves should be inspected for integrity before use and changed immediately if contaminated.

-

Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of significant exposure, additional protective clothing, such as an apron or coveralls, should be considered.

-

Respiratory Protection: For situations where engineering controls may not be sufficient to control exposure (e.g., cleaning up a large spill), a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Logical Relationship: Hazard Mitigation

Caption: Hierarchy of controls for safe chemical handling.

Emergency Procedures

Spills

-

Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal. The area should then be decontaminated with a suitable solvent (e.g., isopropanol) and then soap and water.

-

Large Spills: For larger spills, evacuate the area and prevent entry. If it is safe to do so, contain the spill to prevent it from spreading. Contact your institution's environmental health and safety (EHS) department for assistance with cleanup.

First Aid

-

Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including contaminated labware and PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[7][8] Do not dispose of this chemical down the drain or in the regular trash.

Protocol for In Vitro Cytotoxicity Assessment

To empirically determine the cytotoxic potential of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which is an indicator of cell viability.[9]

Materials

-

Human cancer cell line (e.g., HeLa, A549)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent-induced cytotoxicity. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound is a valuable research chemical with significant potential in the development of new pharmaceuticals. However, its structural features suggest that it should be handled with a high degree of caution. By understanding its potential hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can work with this compound safely and effectively. The information and protocols provided in this guide are intended to serve as a starting point for a comprehensive safety assessment. It is the responsibility of each researcher and institution to conduct a thorough risk assessment and to ensure that all work is performed in accordance with the highest safety standards.

References

- Al-Hourani, B. J., Al-Awaida, W. J., Al-Khateeb, M. F., Sweidan, K. Y., & Cunliffe, D. (2014). Thermal behaviour and adsorption properties of some benzothiazole derivatives. Journal of Thermal Analysis and Calorimetry, 118(2), 991-1001.

- BenchChem. (2025). Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole". BenchChem.

- BenchChem. (2025). In Vitro Cytotoxicity of Novel Benzothiazole Hydrochloride Compounds: A Technical Guide. BenchChem.

-

PubChem. (n.d.). 2-Chlorobenzothiazole. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

- Royal Society of Chemistry. (2025).

- Reddy, C. M., & Quinn, J. G. (1997). Environmental Chemistry of Benzothiazoles Derived from Rubber. Environmental Science & Technology, 31(10), 2847–2853.

- Sigma-Aldrich. (2025).

- PubMed. (2024).

-

PubChem. (n.d.). Methyl 2-chloro-1,3-benzothiazole-6-carboxylate. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

- Kloepfer, A., Jekel, M., & Reemtsma, T. (2005). Occurrence of benzothiazoles in municipal wastewater and their fate in biological treatment.

- Liao, C., Kim, U. J., & Kannan, K. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental science & technology, 52(9), 5007–5026.

- Reddy, C. M., & Quinn, J. G. (1997). Environmental chemistry of benzothiazoles derived from rubber. Environmental Science & Technology, 31(10), 2847-2853.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025).

- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Obaid, A. M., Al-Ghamdi, A. M., & El-Azab, A. S. (2016). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 21(11), 1475.

- Journal of Drug Delivery and Therapeutics. (2022). A Review on Emerging Benzothiazoles: Biological Aspects.

- Ha, S. T., Ong, L. K., & Yeap, G. Y. (2009). New mesogenic Schiff base esters comprising benzothiazole moiety: Synthesis and mesomorphic properties. Chinese Chemical Letters, 20(12), 1481-1484.

- ResearchGate. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity.

- PubMed. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles.

- MBL Life Science. (2025).

- Fisher Scientific. (2010).

- Sigma-Aldrich. (n.d.). 2-Chlorobenzothiazole, 99%.

- Frontiers. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer.

- Scirp.org. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy.

- USC Nanofab Wiki. (n.d.).

- Oakwood Chemical. (n.d.).

- MDPI. (2019).

- Canadian Center of Science and Education. (2019).

- ACS Publications. (2018). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T.

- Royal Society of Chemistry. (1991).

- Eurochlor. (2016).

- MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.

-

Beilstein Journals. (2023). Nucleophile-induced ring contraction in pyrrolo[2,1-c][6][10]benzothiazines: access to pyrrolo[2,1-b][1][6]benzothiazoles.

- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

- Google Patents. (n.d.).

-

Semantic Scholar. (2023). Nucleophile-induced ring contraction in pyrrolo[2,1-c][6][10]benzothiazines.

- National Institutes of Health. (n.d.).

- National Institutes of Health. (2021).

- International Journal of Current Microbiology and Applied Sciences. (2016).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 3. Methyl 2-chloro-1,3-benzothiazole-6-carboxylate | C9H6ClNO2S | CID 46911879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]

- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 9. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]

- 10. 2-Chlorobenzothiazole | C7H4ClNS | CID 11987 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Methyl 2-chloro-1,3-benzothiazole-5-carboxylate in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of Methyl 2-chloro-1,3-benzothiazole-5-carboxylate, a key intermediate in pharmaceutical and materials science research. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers both theoretical predictions and detailed experimental protocols for its accurate determination. This resource is intended for researchers, scientists, and professionals in drug development, enabling them to handle this compound with a foundation of robust scientific understanding.

Introduction to this compound

This compound is a heterocyclic compound featuring a benzothiazole core. The benzothiazole moiety is a significant pharmacophore found in a wide array of biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The chloro- and carboxylate-substituents on this core structure provide reactive handles for further chemical modifications, making it a versatile building block in organic synthesis.[2] An understanding of its solubility is paramount for its effective use in synthetic and medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO₂S | [3] |

| Molecular Weight | 227.67 g/mol | [3][4] |

| Melting Point | 151-153 °C | [4] |

| Boiling Point (Predicted) | 327.7±15.0 °C | [4] |

| XLogP3 | 2.736 | [4] |

| PSA (Polar Surface Area) | 67.43 Ų | [4] |

Theoretical Solubility Profile: "Like Dissolves Like"

In the absence of extensive empirical solubility data, the principle of "like dissolves like" provides a strong predictive framework.[5][6][7] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound can be inferred from its structure and physicochemical properties.

The presence of a polar ester group (-COOCH₃) and heteroatoms (N, S, Cl) suggests that the molecule possesses some degree of polarity. However, the fused benzene ring is nonpolar. The predicted XLogP3 value of 2.736 indicates a preference for a lipophilic (nonpolar) environment over a hydrophilic (polar) one.[4]

Based on this analysis, the following qualitative solubility predictions can be made:

-

High Solubility: Expected in moderately polar to polar aprotic organic solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding with the ester group. Examples include:

-

Dimethyl sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Chloroform

-

-

Moderate Solubility: Likely in polar protic solvents like alcohols (methanol, ethanol), where the solvent's hydrogen bonding network might be disrupted to accommodate the solute.

-

Low to Negligible Solubility: Expected in highly nonpolar solvents such as hexane and heptane, and in highly polar protic solvents like water.

Experimental Determination of Solubility

Accurate solubility data is best obtained through experimental measurement. The following section details robust and widely accepted methodologies for determining the solubility of organic compounds.

The Shake-Flask Method: A Gold Standard for Thermodynamic Solubility

The shake-flask method is a classical and reliable technique for determining thermodynamic equilibrium solubility.[8] It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Experimental Workflow for the Shake-Flask Method

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification Techniques

The concentration of the dissolved this compound in the saturated solution can be determined using various analytical methods. The choice of technique depends on the compound's properties and the available instrumentation.

UV-Visible spectroscopy is a rapid and cost-effective method for quantifying compounds that possess a chromophore.[9][10][11] The benzothiazole ring system in the target molecule is expected to absorb UV radiation, making this an applicable technique.

Protocol for UV-Vis Spectroscopic Quantification

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform a serial dilution of the stock solution to create a series of standard solutions of decreasing concentrations.

-

-

Determination of λmax:

-

Scan one of the standard solutions across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

-

Generation of a Calibration Curve:

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and adhere to the Beer-Lambert Law.

-

-

Analysis of the Saturated Sample:

-

Measure the absorbance of the diluted supernatant obtained from the shake-flask experiment at λmax.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Multiply the calculated concentration by the dilution factor to obtain the solubility of the compound in the original solvent.

-

Workflow for UV-Vis Based Solubility Determination

Caption: Workflow for UV-Vis Spectroscopic Quantification of Solubility.

HPLC is a highly sensitive and specific method for separating and quantifying compounds in a mixture.[6][12][13][14] It is particularly useful for solubility determination as it can separate the analyte of interest from any potential impurities.

Protocol for HPLC Quantification

-

Method Development:

-

Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength (based on the UV-Vis spectrum).

-

-

Preparation of Standard Solutions:

-

Prepare a stock solution and a series of standard solutions of known concentrations in the mobile phase or a compatible solvent.

-

-

Generation of a Calibration Curve:

-

Inject each standard solution into the HPLC system and record the peak area corresponding to the analyte.

-

Plot a graph of peak area versus concentration to generate a calibration curve.

-

-

Analysis of the Saturated Sample:

-

Inject the diluted supernatant from the shake-flask experiment into the HPLC system.

-

Record the peak area for the analyte.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the solubility in the original solvent.

-

Workflow for HPLC-Based Solubility Determination

Sources

- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives | MDPI [mdpi.com]

- 3. Methyl 2-chloro-1,3-benzothiazole-6-carboxylate | C9H6ClNO2S | CID 46911879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. chem.ws [chem.ws]

- 6. pharmaguru.co [pharmaguru.co]

- 7. Khan Academy [khanacademy.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. scirp.org [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. improvedpharma.com [improvedpharma.com]

A Technical Guide to Methyl 2-chloro-1,3-benzothiazole-5-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

This document provides a comprehensive technical overview of Methyl 2-chloro-1,3-benzothiazole-5-carboxylate, a heterocyclic compound of significant interest to professionals in chemical synthesis and pharmaceutical development. We will delve into its core molecular characteristics, propose a robust synthetic pathway grounded in established chemical principles, and explore its potential as a strategic building block in modern drug discovery programs. The benzothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in a wide array of pharmacologically active agents.[1][2][3] This guide aims to equip researchers with the foundational knowledge necessary to leverage this specific derivative in their work.

Core Molecular Profile

This compound is a substituted benzothiazole derivative. Its structure incorporates a reactive 2-chloro group, making it an excellent electrophilic partner for nucleophilic substitution, and a methyl ester at the 5-position, which can be further modified or serve as a key interaction point with biological targets. The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO₂S | [4] |

| Molecular Weight | 227.67 g/mol | [4][5] |

| IUPAC Name | This compound | |

| Synonyms | 2-Chlorobenzothiazole-5-carboxylic acid methyl ester, JR-14062 | [5] |

| Appearance | Solid (predicted) | |

| Melting Point | 151-153 °C | [5] |

| Boiling Point | 327.7 ± 15.0 °C (Predicted) | [5] |

| Density | 1.458 ± 0.06 g/cm³ (Predicted) | [5] |

Synthesis and Structural Elucidation

The synthesis of substituted benzothiazoles is a well-trodden path in organic chemistry.[6][7] The most common and reliable strategy involves the condensation and subsequent cyclization of a 2-aminothiophenol derivative with a suitable one-carbon electrophile.[6][7]

Synthetic Strategy and Mechanistic Rationale

To construct the target molecule, a logical retrosynthetic approach points to Methyl 3-amino-4-mercaptobenzoate as the key precursor. This precursor contains the requisite aniline and thiol functionalities ortho to each other, primed for cyclization, and already possesses the methyl ester at the correct position on the benzene ring.

The one-carbon electrophile needed to form the thiazole ring and install the 2-chloro substituent is typically a phosgene equivalent, such as triphosgene or diphosgene. The reaction proceeds via an initial formation of an isothiocyanate or a related intermediate, which then undergoes intramolecular cyclization to form the benzothiazole ring system. The 2-hydroxybenzothiazole tautomer is then chlorinated to yield the final product. This method is chosen for its efficiency and high regioselectivity, driven by the thermodynamic stability of the fused heterocyclic product.

Visualization of Synthetic Workflow

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. Methyl 2-chloro-1,3-benzothiazole-6-carboxylate | C9H6ClNO2S | CID 46911879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Spectroscopic Characterization of Methyl 2-chloro-1,3-benzothiazole-5-carboxylate: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for Methyl 2-chloro-1,3-benzothiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific isomer in the public domain, this guide synthesizes data from structurally related compounds to predict and interpret the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach allows for a robust understanding of the compound's structural features and provides a valuable resource for researchers in the field.

Introduction

This compound belongs to the benzothiazole family, a class of bicyclic heterocyclic compounds known for a wide range of biological activities and applications as corrosion inhibitors. The presence of a chlorine atom at the 2-position, a methyl ester at the 5-position, and the inherent aromaticity of the benzothiazole core contribute to its unique physicochemical properties. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule, which is crucial for its potential applications in drug development and materials research.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar compounds, including benzothiazole derivatives and substituted benzene rings.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | d | 1H | H-4 |

| ~8.1 | dd | 1H | H-6 |

| ~7.8 | d | 1H | H-7 |

| ~3.9 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (ester) |

| ~153 | C-2 (C-Cl) |

| ~152 | C-3a |

| ~135 | C-7a |

| ~129 | C-5 |

| ~127 | C-6 |

| ~125 | C-4 |

| ~122 | C-7 |

| ~52 | -OCH₃ |

Table 3: Predicted IR Spectral Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch (-OCH₃) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1470 | Medium | Aromatic C=C stretch |

| ~1280 | Strong | C-O stretch (ester) |

| ~850 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 227/229 | High | [M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotope pattern) |

| 196/198 | Medium | [M - OCH₃]⁺ |

| 168/170 | Medium | [M - COOCH₃]⁺ |

| 133 | Low | [M - Cl - COOCH₃]⁺ |

In-depth Spectroscopic Analysis and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: The predicted NMR spectra are foundational for the structural elucidation of this compound. The choice of deuterochloroform (CDCl₃) as the solvent is standard for small organic molecules of this type due to its excellent solubilizing properties and the presence of a single residual solvent peak that is easily identifiable.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The proton at the 4-position (H-4) is anticipated to be the most deshielded due to the anisotropic effect of the adjacent ester group and the thiazole ring, appearing as a doublet. The proton at the 6-position (H-6) will likely appear as a doublet of doublets due to coupling with both H-4 and H-7. The H-7 proton is expected to be a doublet. The methyl protons of the ester group will give rise to a characteristic singlet at approximately 3.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide a carbon count and information about the chemical environment of each carbon atom. The carbonyl carbon of the ester group is expected at the downfield region (~166 ppm). The carbon attached to the chlorine atom (C-2) will also be significantly deshielded. The remaining aromatic carbons will appear in the typical range of 120-155 ppm. The methyl carbon of the ester group will be observed in the upfield region (~52 ppm).

Experimental Workflow for NMR Data Acquisition:

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

The IR spectrum of this compound is expected to be dominated by a strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. Aromatic C-H stretching vibrations will be observed in the 3100-3000 cm⁻¹ region. The presence of the benzothiazole ring will be confirmed by aromatic C=C stretching bands around 1600 and 1470 cm⁻¹. The C-O stretching of the ester will appear as a strong band around 1280 cm⁻¹. The C-Cl stretch is expected to be in the fingerprint region, around 850 cm⁻¹.

Experimental Workflow for IR Data Acquisition:

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing valuable structural information.

The mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺. Due to the presence of chlorine, this peak will exhibit a characteristic isotopic pattern with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃).

Experimental Workflow for MS Data Acquisition:

Caption: Workflow for Mass Spectrometric analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging data from structurally analogous compounds, we have constructed a detailed and reliable spectroscopic profile that can aid researchers in the identification and characterization of this molecule. The provided workflows for NMR, IR, and MS analysis serve as a practical guide for obtaining high-quality data. This synthesized information is invaluable for ensuring the scientific integrity of research involving this and related benzothiazole derivatives.

References

Due to the predictive nature of this guide based on general spectroscopic principles and data from analogous compounds, direct references for the experimental spectra of this compound are not available. The interpretations are grounded in established principles of spectroscopic analysis as found in standard organic chemistry and spectroscopy textbooks. For data on related compounds, the following resources were consulted:

-

PubChem. Methyl 2-chloro-1,3-benzothiazole-6-carboxylate. [Link][1]

-

NIST Chemistry WebBook. Benzothiazole, 5-chloro-2-methyl-. [Link][2]

-

Baghdad Science Journal. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. [Link][3]

-

AIP Publishing. Synthesis and Characterization of Some Heterocyclic Compounds Derived from 2-Mercapto Benzothiazole. [Link][4]

Sources

The Benzothiazole Scaffold: A Journey from Discovery to Keystone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole core, a bicyclic system forged from the fusion of a benzene and a thiazole ring, has carved a significant niche in the landscape of heterocyclic chemistry. First identified in the late 19th century, its derivatives have demonstrated a remarkable breadth of biological activities, evolving from industrial applications to becoming a "privileged scaffold" in modern drug discovery. This guide provides a comprehensive exploration of the discovery and historical development of benzothiazole derivatives. It delves into the seminal synthetic methodologies that have enabled the exploration of this chemical space, offering detailed experimental protocols for key reactions. Furthermore, this document elucidates the intricate structure-activity relationships that govern the therapeutic potential of these compounds, with a particular focus on their roles as anticancer and antimicrobial agents. The guide culminates in a detailed examination of several FDA-approved drugs that feature the benzothiazole core, dissecting their developmental histories and mechanisms of action through illustrative signaling pathways. This technical resource is intended to serve as a valuable reference for researchers and professionals engaged in the field of medicinal chemistry and drug development, providing both historical context and practical insights into this versatile and enduring molecular framework.

A Serendipitous Discovery and the Dawn of a New Scaffold

The story of benzothiazole begins in the late 19th century, a period of fervent exploration in organic chemistry. The first synthesis of 2-substituted benzothiazoles, specifically 2-chloro- and 2-phenylbenzothiazoles, was reported by the eminent German chemist August Wilhelm von Hofmann in 1879 .[1] Hofmann's pioneering work involved the reaction of 2-aminothiophenol with various reagents, laying the foundational chemistry for what would become a vast and diverse family of heterocyclic compounds. Initially, the applications of benzothiazole derivatives were primarily industrial. For instance, the discovery in 1921 that 2-sulfanylbenzothiazoles could act as vulcanization accelerators for rubber marked a significant milestone in materials science.[1]

It wasn't until the mid-20th century that the biological potential of benzothiazoles began to be fully appreciated. The parent benzothiazole was first isolated from a natural source, the American cranberry, in 1967, highlighting its presence in the natural world.[1] This discovery, coupled with the identification of naturally occurring antibiotic benzothiazoles like C304A, spurred a wave of research into the pharmacological properties of this scaffold.[1] Today, the benzothiazole ring is recognized as a "privileged structure" in medicinal chemistry, a testament to its ability to interact with a wide array of biological targets and exhibit a broad spectrum of therapeutic activities.

Foundational Synthetic Methodologies: Building the Benzothiazole Core

The versatility of the benzothiazole scaffold is, in large part, due to the development of robust and adaptable synthetic methods. While numerous approaches exist, a few cornerstone reactions have been instrumental in the exploration of benzothiazole chemistry.

The Condensation of 2-Aminothiophenol: A Versatile Gateway

The most common and versatile method for synthesizing the benzothiazole core involves the condensation of 2-aminothiophenol with a variety of carbonyl-containing compounds. This approach allows for the facile introduction of diverse substituents at the 2-position of the benzothiazole ring.

Caption: General workflow for the synthesis of 2-substituted benzothiazoles.

This two-step procedure provides a simple and efficient route to 2-alkylbenzothiazoles.[2]

Step 1: Synthesis of 2-Alkyl-2,3-dihydrobenzo[d]thiazoles

-

To a stirred solution of an aliphatic aldehyde (7.5 mmol) in dichloromethane (7.5 ml), add 4Å molecular sieves (5.0 g).

-

Add 2-aminothiophenol (0.63 g, 5.0 mmol) dropwise to the mixture and stir at room temperature for 1.5–2 hours.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Filter the reaction mixture to remove the molecular sieves.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using 10% ethyl acetate/hexane as the eluent to obtain the 2-alkyl-2,3-dihydrobenzo[d]thiazole.

Step 2: Oxidation to 2-Alkylbenzothiazoles

-

Treat the 2-alkyl-2,3-dihydrobenzo[d]thiazole with pyridinium chlorochromate (PCC) supported on silica gel.

-

This oxidation step affords excellent yields of the corresponding 2-alkylbenzothiazoles in approximately 20 minutes.

The Jacobson Synthesis of 2-Aminobenzothiazoles

The Jacobson synthesis is a classical method for preparing 2-aminobenzothiazoles from arylthioureas.